BenchChemオンラインストアへようこそ!

3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile

Medicinal Chemistry Chemical Biology Regioisomer Differentiation

3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile (CAS 1006353-16-7), with molecular formula C₁₁H₁₀F₃N₅ and molecular weight 269.23 g·mol⁻¹, is a bipyrazole-based heterocyclic building block featuring a 3,4'-bipyrazole core bearing a trifluoromethyl substituent at the 5-position of the pyrazole ring and a propanenitrile side chain at N1. The compound is commercialized as a research chemical with available purity specifications of 97% (Leyan, Chemenu) and ≥95% (CymitQuimica).

Molecular Formula C11H10F3N5
Molecular Weight 269.23 g/mol
CAS No. 1006353-16-7
Cat. No. B3039291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile
CAS1006353-16-7
Molecular FormulaC11H10F3N5
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N
InChIInChI=1S/C11H10F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)19(17-9)4-2-3-15/h5-7H,2,4H2,1H3
InChIKeyBZQPZQPWTUGHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile (CAS 1006353-16-7): Chemical Identity and Core Structural Features for Procurement


3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile (CAS 1006353-16-7), with molecular formula C₁₁H₁₀F₃N₅ and molecular weight 269.23 g·mol⁻¹, is a bipyrazole-based heterocyclic building block featuring a 3,4'-bipyrazole core bearing a trifluoromethyl substituent at the 5-position of the pyrazole ring and a propanenitrile side chain at N1 . The compound is commercialized as a research chemical with available purity specifications of 97% (Leyan, Chemenu) and ≥95% (CymitQuimica) . Its topological polar surface area (tPSA) of 59.4 Ų and calculated XLogP3 of 0.7 define a physicochemical profile suitable for further derivatization in medicinal chemistry programs . Vendors classify this compound as useful for pharmaceutical R&D and quality control applications, with ISO-certified production processes .

Why Close Analogs of 3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile Cannot Be Interchanged Without Verification


The 3,4'-bipyrazole scaffold bearing a 5-trifluoromethyl group and an N1-propanenitrile side chain constitutes a specific connectivity pattern that gives rise to a unique InChI Key (BZQPZQPWTUGHFU-UHFFFAOYSA-N) . Regioisomeric variants differing only in the attachment point of the propanenitrile group (N1 vs. N2 of the pyrazole ring) or tautomeric form (1H vs. 2H) produce distinct molecular entities with non-interchangeable properties . Literature on bipyrazole kinase inhibitors demonstrates that even subtle structural modifications—such as a single methyl-to-ethyl substitution or nitrile-to-amine reduction—can result in divergent target engagement profiles, as evidenced by bipyrazole-based CDK-2/VEGFR-2 dual inhibitors where small side-chain changes shifted IC₅₀ values by over 4-fold [1][2]. Substituting a generic bipyrazole or an incorrect regioisomer without experimental verification therefore risks invalidating structure-activity relationships and confounding research outcomes.

Quantitative Differentiation Evidence for 3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile vs. Structural Analogs


Regioisomeric Identity: N1-Propanenitrile Linkage Confers Unique Canonical SMILES and InChI Key Relative to the N2-Linked Regioisomer (CAS 1006461-64-8)

3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile (CAS 1006353-16-7) is unambiguously distinguishable from its closest regioisomer, 3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile (CAS 1006461-64-8), by the site of propanenitrile attachment: N1 of the 5-trifluoromethyl-substituted pyrazole ring versus N2 . The target compound's canonical SMILES is CN1C=C(C2=NN(CCC#N)C(C(F)(F)F)=C2)C=N1, yielding InChI Key BZQPZQPWTUGHFU-UHFFFAOYSA-N, whereas the N2 regioisomer possesses InChI=1S/C11H10F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)17-19(9)4-2-3-15/h5-7H,2,4H2,1H3 . Both share molecular formula C₁₁H₁₀F₃N₅ and molecular weight 269.23 g·mol⁻¹ but are chromatographically separable and biologically non-equivalent entities . This regioisomeric distinction is critical for procurement specification, as the two CAS numbers correspond to different spatial arrangements that can lead to divergent target binding in biological assays.

Medicinal Chemistry Chemical Biology Regioisomer Differentiation

Nitrile-to-Amine Side-Chain Differentiation: Quantitative Impact on Hydrogen Bond Acceptor Count, tPSA, and cLogP Relative to the Propan-1-amine Analog (CAS 1006336-71-5)

Reduction of the propanenitrile group in the target compound to propan-1-amine yields the analog 3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine (CAS 1006336-71-5; molecular formula C₁₁H₁₄F₃N₅; MW 273.26) . The target compound possesses a nitrile moiety (hydrogen bond acceptor count = 6, tPSA = 59.4 Ų, XLogP3 = 0.7), whereas the amine analog introduces a primary amine (hydrogen bond donor count increases from 0 to 2, with concomitant changes in tPSA and logP) . This functional group switch alters the compound's ionization state: the nitrile is neutral across the physiological pH range, while the primary amine (predicted pKa ~9–10) is predominantly protonated at pH 7.4, introducing a formal positive charge that can dramatically influence membrane permeability, protein binding, and off-target pharmacology . In the broader bipyrazole context, altering the terminal functional group on the propyl side chain has been demonstrated to shift kinase selectivity profiles and antiproliferative potency by several-fold in cancer cell line panels [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Methyl-to-Ethyl Substitution on the Terminal Pyrazole: Difference in Molecular Weight, Lipophilicity, and Steric Bulk vs. the N-Ethyl Analog (CAS 1006320-21-3)

The N-ethyl analog 3-(1'-ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile (CAS 1006320-21-3; C₁₂H₁₂F₃N₅; MW 283.26) differs from the target compound (C₁₁H₁₀F₃N₅; MW 269.23) solely by replacement of the N-methyl group on the terminal pyrazole ring with an N-ethyl group . This single methylene insertion increases the molecular weight by 14.03 g·mol⁻¹ (ΔMW = +5.2%) and introduces additional conformational flexibility and steric bulk at the terminal pyrazole position . In the broader bipyrazole kinase inhibitor landscape, N-alkyl substitution on the pyrazole ring modulates both binding pocket occupancy and selectivity: the CHK1 inhibitor MU380 uses an N-trifluoromethylpyrazole pharmacophore specifically designed to resist metabolic N-dealkylation, demonstrating that the identity and size of the N-substituent directly governs both target potency and metabolic fate [1]. The smaller N-methyl group in the target compound provides a sterically less demanding pharmacophore element that may be advantageous for targets with restricted binding pockets.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Commercially Available Purity Specifications: Supplier-Reported 97% Purity for the Target Compound Provides a Benchmark for Procurement Quality Assessment

Multiple commercial suppliers report purity specifications for CAS 1006353-16-7 that serve as procurement benchmarks. Leyan lists the product at 97% purity (Product No. 1371356) ; Chemenu also reports 97% purity (Catalog No. CM483601) ; CymitQuimica specifies a minimum purity of 95% (Ref. 10-F426786) ; and MolCore offers the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . By comparison, the dimethyl analog 3-(1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile (CAS 1006348-67-9) is listed by MolCore at NLT 98% purity with a higher molecular weight of 283.25 (C₁₂H₁₂F₃N₅), while the N-ethyl analog (CAS 1006320-21-3) is offered by Chemenu at 97% purity . Purity specifications are comparable across this compound series, but the target compound benefits from multi-vendor sourcing with reported purity ≥95–98%, enabling competitive procurement.

Chemical Procurement Quality Control Analytical Chemistry

Trifluoromethyl Group Contribution to Lipophilicity and Metabolic Stability: Class-Level Evidence from N-Trifluoromethylpyrazole CHK1 Inhibitor MU380 Demonstrating Resistance to Oxidative N-Dealkylation

While direct metabolic stability data for CAS 1006353-16-7 have not been reported in the primary literature, class-level inference from the structurally related N-trifluoromethylpyrazole chemotype provides relevant guidance. Samadder et al. (2017) demonstrated that the CHK1 inhibitor MU380—bearing an N-trifluoromethylpyrazole pharmacophore analogous to the 5-CF₃ pyrazole motif present in the target compound—exhibits complete resistance to metabolic oxidative N-dealkylation, in contrast to the clinical candidate SCH900776, which undergoes extensive in vivo N-dealkylation to a significantly less selective metabolite [1]. MU380 showed extended inhibitory effects in cellular assays and was more efficacious than SCH900776 in the A2780 xenograft mouse model when combined with gemcitabine [1]. The trifluoromethyl group enhances both lipophilicity and metabolic stability in pyrazole-containing compounds by virtue of the strong C–F bond strength (~485 kJ·mol⁻¹ vs. ~350 kJ·mol⁻¹ for C–H) and the electron-withdrawing effect that deactivates the adjacent positions toward oxidative metabolism [2]. While the target compound's specific metabolic profile, CYP inhibition, and in vivo pharmacokinetics remain uncharacterized, the presence of the 5-CF₃ substituent on the pyrazole core is a structural feature associated with improved metabolic robustness in related bipyrazole kinase inhibitors.

Drug Metabolism Pharmacokinetics Kinase Inhibitor Design

Recommended Application Scenarios for 3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile Based on Quantitative Evidence


Medicinal Chemistry Scaffold Derivatization Requiring a Well-Characterized, Multi-Vendor Sourced Bipyrazole Nitrile Building Block

The target compound serves as a versatile bipyrazole building block for parallel medicinal chemistry and structure-activity relationship (SAR) exploration. Its defined regioisomeric identity (N1-propanenitrile, InChI Key BZQPZQPWTUGHFU-UHFFFAOYSA-N), confirmed canonical SMILES (CN1C=C(C2=NN(CCC#N)C(C(F)(F)F)=C2)C=N1), and multi-vendor availability with purity ranging from 95% to NLT 98% make it suitable for library synthesis programs where compound identity verification and reproducible sourcing are essential . The nitrile group provides a synthetic handle for further transformations (e.g., reduction to amine, hydrolysis to carboxylic acid, or tetrazole formation), while the 5-CF₃ substituent introduces lipophilicity and metabolic stability features desirable in lead optimization [1]. Procurement teams can benchmark across suppliers including Fluorochem, BOC Sciences, Leyan, MolCore, CymitQuimica, and Chemenu, enabling competitive pricing and supply chain resilience [2].

Kinase Inhibitor Lead Generation Leveraging the Bipyrazole Core with a Neutral Nitrile Side Chain

Bipyrazole derivatives have demonstrated dual kinase inhibitory activity against CDK-2 and VEGFR-2 (IC₅₀ = 3.37 ± 1.00 μM and 0.73 ± 0.22 μM, respectively, for a representative bipyrazole compound) . The target compound's neutral nitrile side chain (pKa-invariant across physiological pH) offers a physicochemical advantage over the protonatable amine analog (CAS 1006336-71-5) for programs seeking to limit off-target interactions associated with positively charged amines, such as hERG channel binding or phospholipidosis . The smaller N-methyl substituent on the terminal pyrazole, compared with the N-ethyl analog (CAS 1006320-21-3), may facilitate binding to kinase ATP pockets with restricted steric tolerance [1]. Researchers should note that compound-specific kinase inhibition data for CAS 1006353-16-7 have not been published, and target engagement must be experimentally determined.

Metabolic Stability-Focused Lead Optimization Programs Targeting the 5-Trifluoromethylpyrazole Pharmacophore

The 5-trifluoromethyl substituent on the bipyrazole core aligns with the N-trifluoromethylpyrazole pharmacophore validated in the CHK1 inhibitor MU380, which demonstrated complete resistance to metabolic N-dealkylation—a clearance mechanism that compromised the clinical candidate SCH900776 . MU380's improved metabolic robustness translated to extended cellular inhibitory effects and superior in vivo efficacy in the A2780 xenograft model . While CAS 1006353-16-7 has not been profiled in metabolic stability assays, its 5-CF₃ pyrazole motif serves as a structural entry point for medicinal chemists seeking to design metabolically durable kinase inhibitors. The compound can function as a core scaffold for systematic SAR exploration around the bipyrazole ring system, with the propanenitrile side chain offering a neutral, metabolically inert handle for further derivatization .

Analytical Reference Standard for Regioisomer-Specific Method Development

The unambiguous structural identity of the target compound—defined by its unique InChI Key (BZQPZQPWTUGHFU-UHFFFAOYSA-N), canonical SMILES, and chromatographic properties—positions it as a suitable reference standard for developing analytical methods that must distinguish between closely related bipyrazole regioisomers (e.g., CAS 1006353-16-7 vs. CAS 1006461-64-8) . The compound's molecular formula (C₁₁H₁₀F₃N₅), exact mass (269.08882983 Da), and defined physicochemical properties (tPSA = 59.4 Ų, XLogP3 = 0.7) provide the necessary parameters for HPLC, LC-MS, and NMR method development in quality control and batch-release testing . Procurement of this specific CAS number, rather than an incorrectly specified analog, is essential for analytical method validation where regioisomeric purity is a critical quality attribute [1].

Quote Request

Request a Quote for 3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.